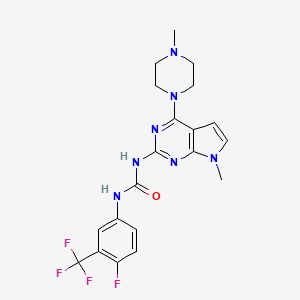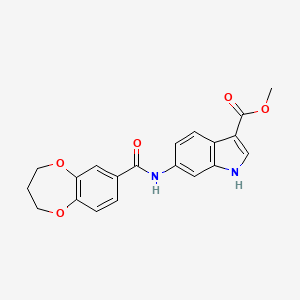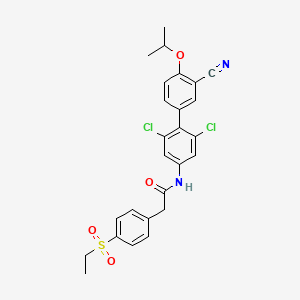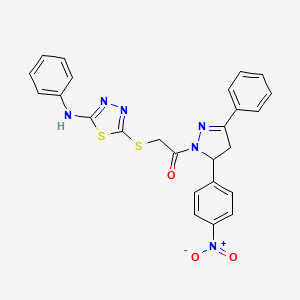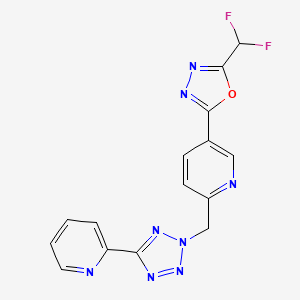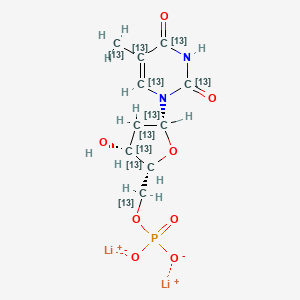
Thymidine 5'-monophosphate-13C10 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine 5’-monophosphate-13C10 (dilithium) is a compound that is isotopically labeled with carbon-13. It is a derivative of thymidine monophosphate, a nucleotide that plays a crucial role in the synthesis of DNA. The carbon-13 labeling makes it particularly useful in various scientific research applications, including drug development and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine 5’-monophosphate-13C10 (dilithium) involves the incorporation of carbon-13 into the thymidine monophosphate molecule. This is typically achieved through a series of chemical reactions that introduce the carbon-13 isotope at specific positions within the molecule. The reaction conditions often involve the use of specialized reagents and catalysts to ensure the selective incorporation of the isotope .
Industrial Production Methods
Industrial production of Thymidine 5’-monophosphate-13C10 (dilithium) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine 5’-monophosphate-13C10 (dilithium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Hydroxide ions, amines
Electrophiles: Halogens, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Thymidine 5’-monophosphate-13C10 (dilithium) may yield thymidine 5’-diphosphate or thymidine 5’-triphosphate, while substitution reactions may introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Thymidine 5’-monophosphate-13C10 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of thymidine in biochemical pathways.
Biology: Employed in studies of DNA synthesis and repair, as well as in the investigation of cellular processes involving nucleotides.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of nucleotide-based drugs.
Mécanisme D'action
The mechanism of action of Thymidine 5’-monophosphate-13C10 (dilithium) involves its incorporation into DNA during the synthesis process. The carbon-13 labeling allows researchers to track its incorporation and transformation within the cell. This provides valuable insights into the molecular targets and pathways involved in DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine 5’-monophosphate-13C10,15N2 (dilithium):
Thymidine-13C10, 15N2 5′-monophosphate disodium salt: Another isotopically labeled derivative, used in similar research applications.
Uniqueness
Thymidine 5’-monophosphate-13C10 (dilithium) is unique due to its specific carbon-13 labeling, which makes it particularly useful for studies involving carbon metabolism and DNA synthesis. The dilithium salt form also enhances its solubility and stability, making it easier to handle and use in various experimental conditions .
Propriétés
Formule moléculaire |
C10H13Li2N2O8P |
|---|---|
Poids moléculaire |
344.1 g/mol |
Nom IUPAC |
dilithium;[(2R,3R,5R)-3-hydroxy-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
Clé InChI |
ZEFACUFFWBFJPP-YFIVJRRZSA-L |
SMILES isomérique |
[Li+].[Li+].[13CH3][13C]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]OP(=O)([O-])[O-])O |
SMILES canonique |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12375890.png)
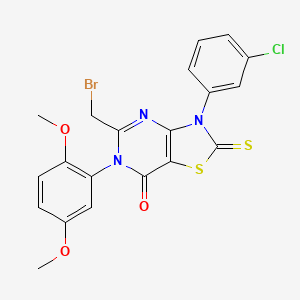
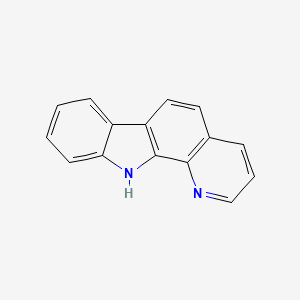
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12375916.png)
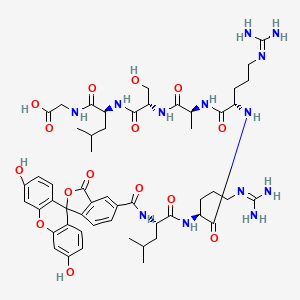
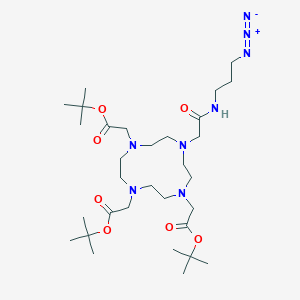
![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)
